Cas no 1344229-57-7 (4-Chloromethanesulfonyl-2,2-dimethylmorpholine)

4-Chloromethanesulfonyl-2,2-dimethylmorpholine is a specialized sulfonyl chloride derivative featuring a morpholine core with 2,2-dimethyl substitution. This compound is valued for its reactive chloromethanesulfonyl group, which facilitates selective functionalization in organic synthesis, particularly in the preparation of sulfonamides or sulfonate esters. The steric hindrance imparted by the dimethyl groups enhances stability while maintaining reactivity under controlled conditions. Its structural features make it a useful intermediate in pharmaceutical and agrochemical research, where precise sulfonylation is required. The compound's well-defined reactivity profile and compatibility with diverse reaction conditions contribute to its utility in synthetic chemistry applications.
4-Chloromethanesulfonyl-2,2-dimethylmorpholine structure
1344229-57-7 structure
Product Name:4-Chloromethanesulfonyl-2,2-dimethylmorpholine
CAS No:1344229-57-7
MF:C7H14ClNO3S
MW:227.708960056305
CID:5938012
PubChem ID:63664871
Update Time:2025-11-02

4-Chloromethanesulfonyl-2,2-dimethylmorpholine Chemical and Physical Properties

Names and Identifiers

    • 4-chloromethanesulfonyl-2,2-dimethylmorpholine
    • 1344229-57-7
    • EN300-1154966
    • AKOS012975713
    • 4-Chloromethanesulfonyl-2,2-dimethylmorpholine
    • Inchi: 1S/C7H14ClNO3S/c1-7(2)5-9(3-4-12-7)13(10,11)6-8/h3-6H2,1-2H3
    • InChI Key: HDIOZGSKHVWHOX-UHFFFAOYSA-N
    • SMILES: ClCS(N1CCOC(C)(C)C1)(=O)=O

Computed Properties

  • Exact Mass: 227.0382922g/mol
  • Monoisotopic Mass: 227.0382922g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 55Ų

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Additional information on 4-Chloromethanesulfonyl-2,2-dimethylmorpholine

4-Chloromethanesulfonyl-2,2-dimethylmorpholine (CAS No. 1344229-57-7): A Comprehensive Technical Overview

4-Chloromethanesulfonyl-2,2-dimethylmorpholine (CAS No. 1344229-57-7) is a specialized sulfonyl chloride derivative with unique structural features that make it valuable in various chemical applications. This compound belongs to the morpholine sulfonate family, characterized by its chloromethanesulfonyl functional group and 2,2-dimethyl substitution on the morpholine ring. The molecular structure combines the reactivity of a sulfonyl chloride with the stability imparted by the dimethylmorpholine moiety, creating a versatile building block for synthetic chemistry.

The growing interest in sulfonamide-based compounds and heterocyclic sulfonyl derivatives has positioned 4-Chloromethanesulfonyl-2,2-dimethylmorpholine as a compound of significant research attention. Recent studies highlight its potential as an intermediate in the development of bioactive molecules, particularly in pharmaceutical research where sulfonamide-containing drugs show diverse therapeutic applications. The compound's CAS number 1344229-57-7 serves as a unique identifier in chemical databases and regulatory documentation.

From a synthetic chemistry perspective, 4-Chloromethanesulfonyl-2,2-dimethylmorpholine offers several advantages. The presence of both sulfonyl chloride and tertiary amine functionalities allows for diverse reaction pathways, making it valuable for structure-activity relationship studies. Researchers frequently search for information about its synthetic applications, reactivity patterns, and handling precautions, reflecting the compound's importance in modern chemical research.

The physical properties of CAS 1344229-57-7 contribute to its utility in various applications. Typically appearing as a white to off-white crystalline solid, this compound demonstrates moderate solubility in common organic solvents, a characteristic that facilitates its use in solution-phase chemistry. The 2,2-dimethylmorpholine structure enhances stability while the chloromethanesulfonyl group provides the necessary reactivity for further transformations.

In pharmaceutical research, 4-Chloromethanesulfonyl-2,2-dimethylmorpholine serves as a key intermediate for developing compounds with potential biological activity. The current focus on sulfonamide-based therapeutics in drug discovery has increased demand for specialized intermediates like this compound. Researchers particularly value its ability to introduce both sulfonamide and morpholine pharmacophores into target molecules, addressing common queries about drug design strategies and medicinal chemistry applications.

The compound's stability profile makes it suitable for various chemical transformations. The sulfonyl chloride moiety readily undergoes nucleophilic substitution reactions, while the morpholine nitrogen can participate in additional functionalization. This dual reactivity pattern answers many researcher questions about multi-step synthesis approaches and molecular diversification techniques in contemporary organic chemistry.

From a safety and handling perspective, proper procedures must be followed when working with 4-Chloromethanesulfonyl-2,2-dimethylmorpholine. While not classified as hazardous under standard conditions, appropriate laboratory precautions should be maintained. The scientific community frequently searches for information about its storage conditions, compatibility, and stability data, reflecting the practical considerations in research applications.

The market for specialized intermediates like CAS 1344229-57-7 continues to grow, driven by increasing demand in pharmaceutical development and material science. Current trends show particular interest in its potential applications for creating functional materials and specialty chemicals. Manufacturers and researchers alike seek detailed information about its supply availability, technical specifications, and application case studies.

Analytical characterization of 4-Chloromethanesulfonyl-2,2-dimethylmorpholine typically involves standard techniques including NMR spectroscopy, mass spectrometry, and HPLC analysis. These methods confirm the compound's identity and purity, addressing common quality-related queries from the research community. The availability of comprehensive analytical data supports its use in regulated industries and research applications.

Future research directions for 4-Chloromethanesulfonyl-2,2-dimethylmorpholine may explore its potential in emerging areas such as catalysis and materials science. The compound's unique structural features position it as a candidate for developing novel functional materials with specific properties. Scientific literature searches reveal growing interest in its structure-property relationships and advanced applications beyond traditional uses.

In conclusion, 4-Chloromethanesulfonyl-2,2-dimethylmorpholine (CAS No. 1344229-57-7) represents an important chemical intermediate with diverse applications in pharmaceutical research and specialty chemistry. Its combination of sulfonyl chloride reactivity and morpholine stability creates unique opportunities for molecular design and synthesis. As research continues to uncover new applications, this compound maintains its relevance in addressing current challenges in chemical synthesis and molecular design.

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